molecular formula C16H27NO2 B1150026 Mebeverine alcohol D5

Mebeverine alcohol D5

Cat. No.: B1150026
M. Wt: 270.42 g/mol
InChI Key: ZGZAPRVKIAFOPL-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Industrial Production: Information on industrial-scale production methods is limited. it is likely that Mebeverine alcohol D5 is synthesized through chemical processes involving deuterium labeling.

  • Chemical Reactions Analysis

      Reactivity: Mebeverine alcohol D5 is a metabolite of Mebeverine, and its chemical reactivity is closely related to the parent compound.

      Common Reactions: this compound may undergo reactions such as oxidation, reduction, and substitution

      Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Researchers may use Mebeverine alcohol D5 as a labeled compound for studies related to drug metabolism, pharmacokinetics, and bioavailability.

      Biology and Medicine: Its applications in biology and medicine are not extensively reported, but it likely plays a role in understanding Mebeverine’s effects on gut motility and smooth muscle function.

      Industry: Industrial applications remain speculative due to limited information.

  • Mechanism of Action

    • Mebeverine alcohol D5’s mechanism of action involves modulating smooth muscle contraction in the gastrointestinal tract.
    • Molecular Targets: It likely interacts with receptors or ion channels involved in muscle relaxation.

      Pathways: Further research is needed to elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Mebeverine alcohol D5’s uniqueness lies in its deuterium labeling, which allows researchers to track its fate in vivo.

      Similar Compounds: While this compound is distinct, it shares similarities with Mebeverine and other related compounds.

    Properties

    Molecular Formula

    C16H27NO2

    Molecular Weight

    270.42 g/mol

    IUPAC Name

    4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butan-1-ol

    InChI

    InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3/i1D3,4D2

    InChI Key

    ZGZAPRVKIAFOPL-SGEUAGPISA-N

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])([2H])N(CCCCO)C(C)CC1=CC=C(C=C1)OC

    SMILES

    CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC

    Canonical SMILES

    CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC

    Origin of Product

    United States

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